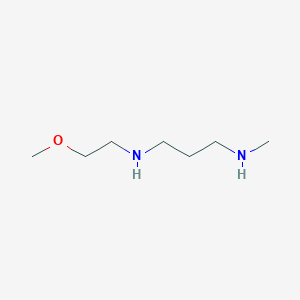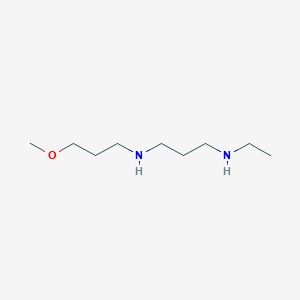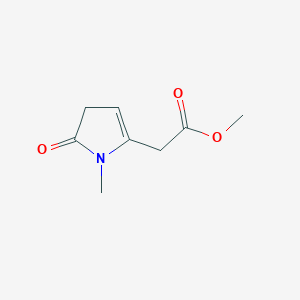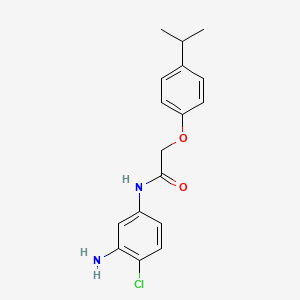![molecular formula C14H12Cl3NO B1385181 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline CAS No. 356537-24-1](/img/structure/B1385181.png)
3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline
Vue d'ensemble
Description
3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline, also known as DCNE, is an organic compound that has been used in a variety of scientific research applications. It is a synthetic compound that is derived from aniline, a common aromatic amine. DCNE is a colorless to yellow-colored solid that has a characteristic odor. It is readily soluble in water and many organic solvents, and has a melting point of around 100°C.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis Processes : Research has been conducted on the synthesis of similar compounds, such as the high-pressure hydrolysis and reduction of 3,4-dichloronitrobenzene to synthesize related anilines, indicating potential methods for synthesizing 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline (Wen Zi-qiang, 2007).
- Crystallographic Analysis : Studies like the crystallographic analysis of similar aniline derivatives provide insights into the molecular structure and bonding characteristics, which are essential for understanding the properties of 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline (B. Su, Jia-Xiang Wang, Xiang-Yun Liu, Qian-Ding Li, 2013).
Spectroscopic and Theoretical Investigations
- Spectroscopic Studies : Spectroscopic methods (FT-IR and UV-Vis) have been utilized to study the structural and electronic properties of related aniline compounds, providing a framework for analyzing 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline (Ümit Ceylan, Gonca Özdemir Tarı, H. Gökce, E. Ağar, 2016).
- Theoretical Modelling : Computational methods like DFT (Density Functional Theory) have been applied to understand the molecular geometry and electronic structure of similar compounds, which can be extrapolated to study 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline (Mirta Finazzi, R. Piovoso, N. E. Massa, A. Jubert, G. Romanelli, J. Jios, J. Autino, 2003).
Polymer Chemistry and Material Science
- Polymer Synthesis : Research on the synthesis of novel polymers using related aniline derivatives suggests potential applications in creating new polymeric materials from 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline (Leyla Shahhosseini, M. Nateghi, M. Kazemipour, M. B. Zarandi, 2016).
- Electrochemical Applications : Studies on the electrochemical deposition and characterization of polymers related to aniline compounds highlight the potential for 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline in applications like sensor technology and electrochemical devices (G. El-Enany, Ghanem, M. A. El-Ghaffar, 2010).
Propriétés
IUPAC Name |
3,4-dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO/c15-10-1-4-12(5-2-10)19-8-7-18-11-3-6-13(16)14(17)9-11/h1-6,9,18H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSBLYRUGSUPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC2=CC(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)









